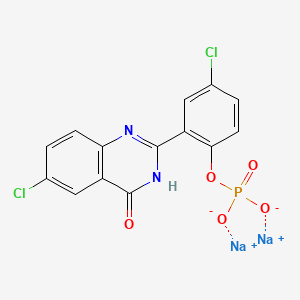
FLsharptrade mark-Phosphate, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FLsharptrade mark-Phosphate, disodium salt is a fluorogenic and chromogenic substrate used primarily for the detection of phosphatases and other enzymes that hydrolyze phosphate esters . This compound is valuable in various research and industrial applications due to its ability to produce a detectable signal upon enzymatic reaction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
FLsharptrade mark-Phosphate, disodium salt can be synthesized through the neutralization of phosphoric acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where phosphoric acid (H₃PO₄) reacts with sodium hydroxide (NaOH) to form disodium phosphate (Na₂HPO₄) and water (H₂O) :
H3PO4+2NaOH→Na2HPO4+2H2O
Industrial Production Methods
Industrial production of disodium phosphate involves a two-step process. First, dicalcium phosphate reacts with sodium bisulfate to produce monosodium phosphate and calcium sulfate. The monosodium phosphate is then partially neutralized with sodium hydroxide to yield disodium phosphate :
CaHPO4+NaHSO4→NaH2PO4+CaSO4
NaH2PO4+NaOH→Na2HPO4+H2O
Analyse Des Réactions Chimiques
Types of Reactions
FLsharptrade mark-Phosphate, disodium salt undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by phosphatases, resulting in the release of phosphate ions.
Precipitation: Reaction with silver nitrate to form silver phosphate, a precipitate.
Common Reagents and Conditions
Hydrolysis: Typically involves phosphatases in an aqueous solution.
Precipitation: Silver nitrate (AgNO₃) in an aqueous solution.
Major Products
Hydrolysis: Phosphate ions (PO₄³⁻).
Precipitation: Silver phosphate (Ag₃PO₄).
Applications De Recherche Scientifique
FLsharptrade mark-Phosphate, disodium salt is widely used in scientific research due to its versatility:
Chemistry: Used as a substrate in enzymatic assays to detect phosphatase activity.
Biology: Employed in various biochemical assays to study enzyme kinetics and inhibition.
Medicine: Utilized in diagnostic tests to measure enzyme levels in biological samples.
Industry: Applied in the production of detergents and water treatment chemicals.
Mécanisme D'action
FLsharptrade mark-Phosphate, disodium salt functions as a substrate for phosphatases. When hydrolyzed by these enzymes, it releases phosphate ions, which can be detected through fluorogenic or chromogenic methods . The enzymatic reaction typically involves the cleavage of the phosphate ester bond, resulting in a detectable signal.
Comparaison Avec Des Composés Similaires
Similar Compounds
Monosodium phosphate (NaH₂PO₄): Used in similar applications but has different solubility and pH properties.
Trisodium phosphate (Na₃PO₄): More alkaline and used in different industrial applications.
Dipotassium phosphate (K₂HPO₄): Similar to disodium phosphate but with potassium ions.
Uniqueness
FLsharptrade mark-Phosphate, disodium salt is unique due to its dual functionality as both a fluorogenic and chromogenic substrate, making it highly versatile for various detection methods .
Propriétés
Formule moléculaire |
C14H7Cl2N2Na2O5P |
|---|---|
Poids moléculaire |
431.1 g/mol |
Nom IUPAC |
disodium;[4-chloro-2-(6-chloro-4-oxo-3H-quinazolin-2-yl)phenyl] phosphate |
InChI |
InChI=1S/C14H9Cl2N2O5P.2Na/c15-7-1-3-11-9(5-7)14(19)18-13(17-11)10-6-8(16)2-4-12(10)23-24(20,21)22;;/h1-6H,(H,17,18,19)(H2,20,21,22);;/q;2*+1/p-2 |
Clé InChI |
OBYXHRHRSPWVJK-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C3=C(C=CC(=C3)Cl)OP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















